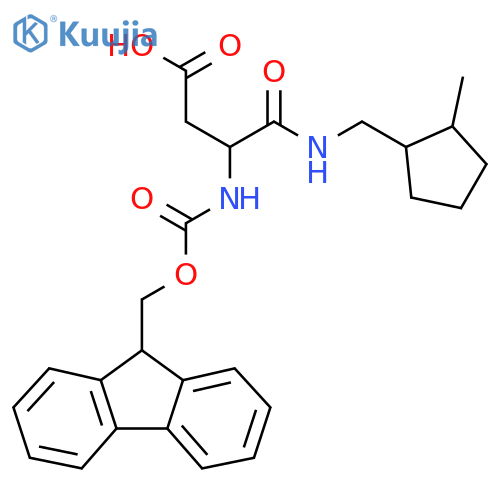Cas no 2171729-51-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid)

2171729-51-2 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid
- 2171729-51-2
- EN300-1491800
-
- インチ: 1S/C26H30N2O5/c1-16-7-6-8-17(16)14-27-25(31)23(13-24(29)30)28-26(32)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-5,9-12,16-17,22-23H,6-8,13-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
- InChIKey: AWJKDXWGMJZVRA-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1CCCC1C
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 105Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1491800-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1491800-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1491800-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1491800-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1491800-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1491800-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1491800-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1491800-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1491800-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1491800-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(2-methylcyclopentyl)methyl]carbamoyl}propanoic acid |
2171729-51-2 | 0.25g |
$3099.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
2171729-51-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(2-methylcyclopentyl)methylcarbamoyl}propanoic acid) 関連製品
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量